Miconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of mucocutaneouscandidiasis, including:
Oropharyngeal candidiasis, a fungal infection of the part of the throat at the back of the mouth
Vulvovaginal candidiasis
Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.
Miconazole is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria as well. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections; although intravenous miconazole is no longer available, a wide variety of suppositories, creams, gels, and tablet-based products are available. Miconazole is thought to act primarily through the inhibition of fungal CYP450 14α-lanosterol demethylase activity. Miconazole was first synthesized in 1969 and first granted FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream. It is currently available as a variety of prescription and over the counter products. Despite having been in clinical use for an extended period, resistance to miconazole among susceptible organisms is relatively low.
Miconazole is an Azole Antifungal.
Miconazole is a natural product found in Trichoderma brevicompactum, Hassallia byssoidea, and Micromonospora echinospora with data available.
Miconazole is an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
Miconazole is only found in individuals that have used or taken this drug. It is an imidazole antifungal agent that is used topically and by intravenous infusion. [PubChem] Miconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Miconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
An imidazole antifungal agent that is used topically and by intravenous infusion.
See also: Miconazole Nitrate (has salt form); Thuja occidentalis whole (active moiety of); Chlorhexidine gluconate; miconazole (component of) ... View More ...
Miconazole
CAS No.: 22916-47-8
Cat. No.: VC20773408
Molecular Formula: C18H14Cl4N2O
Molecular Weight: 416.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22916-47-8 |
---|---|
Molecular Formula | C18H14Cl4N2O |
Molecular Weight | 416.1 g/mol |
IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole |
Standard InChI | InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2 |
Standard InChI Key | BYBLEWFAAKGYCD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Appearance | White or off white powder |
Melting Point | 159 - 163 °C |
Chemical Properties and Structure
Miconazole possesses a complex molecular structure with the chemical formula C₁₈H₁₄Cl₄N₂O and a molecular weight of 416.13 g/mol . The compound features an imidazole ring connected to two 2,4-dichlorophenyl groups, one directly and one via a methoxy bridge, creating its distinctive molecular architecture. This specific arrangement of functional groups is critical to the compound's biological activity and pharmacokinetic properties. The presence of multiple chlorine atoms contributes to the compound's lipophilicity, influencing its ability to penetrate fungal cell membranes.
The compound's limited water solubility presents challenges for systemic administration, which partially explains its predominant use in topical formulations where direct application to the infection site circumvents bioavailability issues. Miconazole's pKa value is reported to be approximately 6.91 in water at 25°C, though this value carries some uncertainty . This property affects the compound's ionization state at physiological pH, influencing its membrane permeability and interaction with target molecules. The compound also demonstrates sensitivity to light, necessitating appropriate storage conditions to maintain stability .
Physical and Chemical Properties of Miconazole
History and Development
Miconazole emerged from intensive pharmaceutical research in the late 1960s aimed at discovering effective antifungal agents with improved safety profiles compared to existing options. The compound was first synthesized in 1969 by researchers seeking new imidazole derivatives with potent antifungal properties . This development occurred during a period of significant advancement in antimicrobial drug discovery, when the understanding of fungal pathophysiology and the mechanisms of antifungal activity were expanding rapidly. The successful synthesis of miconazole represented an important milestone in medicinal chemistry, providing a new structural template for antifungal drug development.
Following its synthesis and promising preclinical evaluation, miconazole received its first FDA approval on January 8, 1974, for sale by INSIGHT Pharmaceuticals as a topical cream formulation . This regulatory approval marked the beginning of miconazole's clinical use in treating superficial fungal infections. The initial success of the topical formulation led to further development of various dosage forms for different clinical applications, expanding the compound's utility in medical practice. Over subsequent years, additional formulations including intravaginal suppositories, oral gels, and powders received regulatory approval, broadening the scope of treatable fungal infections.
Historically, miconazole was also available as an intravenous formulation for treating systemic fungal infections, though this administration route is no longer in use . The discontinuation of the intravenous formulation reflects the evolution of antifungal therapy, with newer azole compounds and other antifungal classes demonstrating improved efficacy and safety profiles for systemic applications. Despite this shift in systemic therapy, miconazole has maintained its clinical relevance for topical and mucosal applications, where its efficacy, safety profile, and relatively low resistance rates continue to make it a valuable therapeutic option.
Mechanism of Action
Miconazole exerts its antifungal activity through several mechanisms, with the primary mode of action involving inhibition of the fungal cytochrome P450 (CYP450) enzyme 14α-lanosterol demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes analogous to cholesterol in mammalian cells. By inhibiting this enzyme, miconazole disrupts ergosterol production, leading to altered membrane composition and compromised structural integrity. The resulting changes in membrane permeability contribute to the leakage of essential cellular components, including cations, phosphates, and low molecular weight proteins, ultimately leading to fungal cell death .
Unlike many other azole antifungals that function primarily through a single mechanism, miconazole is thought to act through three distinct pathways . Beyond the inhibition of ergosterol synthesis, miconazole directly damages fungal cell membranes and inhibits peroxidative enzymes, amplifying its antifungal efficacy. This multi-modal action may contribute to the compound's broad spectrum of activity and relatively low resistance profile despite decades of clinical use. The direct membrane damage caused by miconazole distinguishes it from many other azole compounds and may enhance its fungicidal activity against certain species.
Research has also revealed that miconazole possesses anti-inflammatory properties, potentially expanding its therapeutic applications beyond simple antifungal activity. Studies have demonstrated that miconazole can suppress inflammatory responses induced by 27-hydroxycholesterol (27OHChol), a compound that activates monocytic cells to assume a proinflammatory phenotype . This suppression involves downregulation of matrix metalloproteinase-9 (MMP-9) activity through transcriptional regulation mechanisms . Additionally, miconazole has been shown to partially restore the endocytic function of monocytic cells affected by 27OHChol exposure, suggesting potential immunomodulatory effects that may complement its primary antifungal action .
Comparison of Miconazole's Mechanisms of Action with Other Azole Antifungals
Mechanism | Miconazole | Other Azole Antifungals |
---|---|---|
Primary Mode of Action | Inhibition of 14α-lanosterol demethylase | Inhibition of 14α-lanosterol demethylase |
Direct Membrane Damage | Yes - significant component | Minimal or absent |
Peroxidative Enzyme Inhibition | Yes | No |
Anti-inflammatory Effects | Demonstrated against 27OHChol-induced inflammation | Variable or unstudied |
Effect on MMP-9 Activity | Downregulation via transcriptional regulation | Generally not reported |
Impact on Endocytic Function | Partial restoration in affected monocytic cells | Generally not reported |
Formulation Type | Specific Products | Clinical Applications | Administration Route |
---|---|---|---|
Vaginal Preparations | Suppositories, Creams, Combination Products | Vulvovaginal candidiasis | Intravaginal |
Oral Preparations | Gels, Buccal tablets | Oropharyngeal candidiasis (thrush) | Topical oral |
Dermatological Preparations | Creams, Ointments, Powders, Sprays | Dermatophytoses, Cutaneous candidiasis | Topical |
Historical Preparations | Intravenous solution (discontinued) | Systemic fungal infections | Intravenous |
Recent Research Findings
Recent scientific investigations have expanded our understanding of miconazole's biological activities beyond its established antifungal properties. Particularly noteworthy is research demonstrating miconazole's anti-inflammatory capabilities in monocytic cells exposed to 27-hydroxycholesterol (27OHChol), a compound associated with proinflammatory responses . Studies have shown that miconazole significantly suppresses the expression of chemokines and inflammatory molecules induced by 27OHChol in THP-1 monocytic cells, suggesting potential therapeutic applications in conditions characterized by oxysterol-mediated inflammation . This anti-inflammatory activity appears to operate through distinct molecular pathways from miconazole's antifungal mechanism, potentially broadening its therapeutic utility.
Investigations into specific inflammatory markers have revealed that miconazole effectively downregulates the expression and activity of matrix metalloproteinase-9 (MMP-9) in 27OHChol-stimulated cells . This effect occurs at both transcriptional and protein levels, with miconazole treatment resulting in decreased MMP-9 transcript abundance, reduced protein secretion, and diminished gelatinolytic activity in cell supernatants . Given MMP-9's involvement in various inflammatory processes and tissue remodeling events, miconazole's ability to modulate its expression may have implications for conditions beyond fungal infections. The potent suppression of MMP-9 observed at miconazole concentrations of 0.5-2 μM suggests that this effect may be achievable with clinically relevant dosages.
Another significant research finding concerns miconazole's impact on cellular functions impaired by 27OHChol exposure. Studies have demonstrated that miconazole partially restores the endocytic function of monocytic cells following 27OHChol stimulation, with the percentage of cells exhibiting endocytic activity increasing from 6.5% to 14.2% in the presence of 2 μM miconazole . Additionally, miconazole suppresses the 27OHChol-induced expression of OSBP-related protein 3 (ORP3), which regulates phagocytic function . These effects on fundamental cellular processes suggest potential applications for miconazole in modulating immune cell function in inflammatory conditions characterized by altered phagocytic capacity. While these findings remain preliminary, they highlight promising avenues for further investigation into miconazole's pharmacological activities beyond conventional antifungal applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume